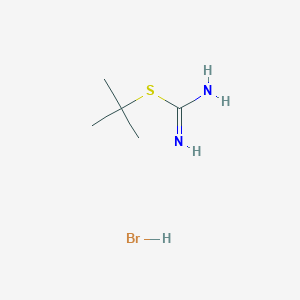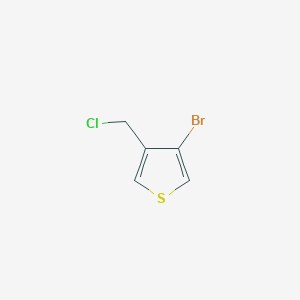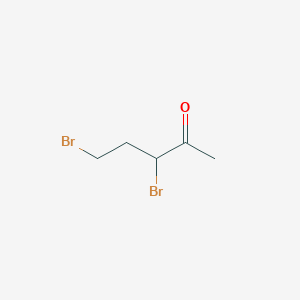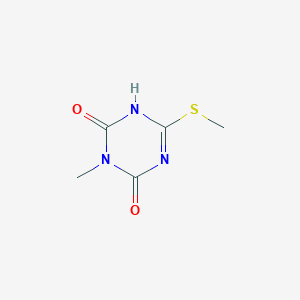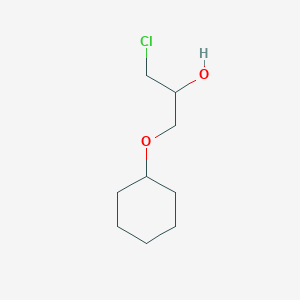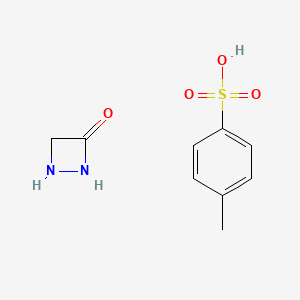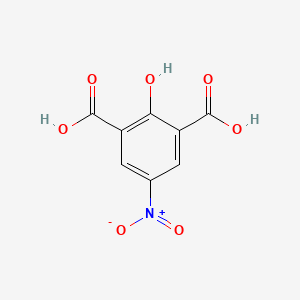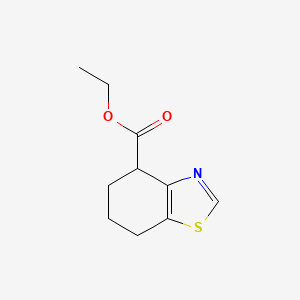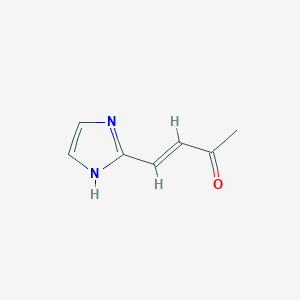
(3E)-4-(1H-imidazol-2-yl)but-3-en-2-one
Descripción general
Descripción
(3E)-4-(1H-imidazol-2-yl)but-3-en-2-one, also known as Imidazole-4-acetaldehyde, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile building block that can be used in the synthesis of a variety of organic compounds. In
Mecanismo De Acción
The mechanism of action of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of their proliferation.
Biochemical and Physiological Effects:
(3E)-4-(1H-imidazol-2-yl)but-3-en-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one has been shown to have antimicrobial and antifungal properties. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one in lab experiments is its versatility. This compound can be used in the synthesis of a variety of organic compounds, making it a valuable building block for medicinal chemistry and other fields. Additionally, (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one has been shown to have potent anticancer properties, making it a promising candidate for the development of novel anticancer drugs.
However, there are also some limitations associated with the use of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one in lab experiments. One limitation is that this compound can be difficult to synthesize in large quantities, which can limit its use in certain applications. Additionally, the mechanism of action of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one is not fully understood, which can make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one in scientific research. One direction is the development of novel anticancer drugs based on this compound. Another direction is the synthesis of compounds with improved antimicrobial and antifungal properties. Additionally, (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one could be used in the development of novel fluorescent probes for imaging applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one can be achieved through several methods. One of the most common methods involves the reaction between imidazole-4-carboxaldehyde and ethyl acetoacetate in the presence of a base. Another method involves the reaction between imidazole-4-carboxaldehyde and 1,3-butadiene in the presence of a palladium catalyst. Both methods result in the formation of (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one in good yields.
Aplicaciones Científicas De Investigación
(3E)-4-(1H-imidazol-2-yl)but-3-en-2-one has been used in a variety of scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been used in the development of novel anticancer drugs. It has also been used in the synthesis of compounds with antimicrobial and antifungal properties. Additionally, (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one has been used in the development of fluorescent probes for imaging applications.
Propiedades
IUPAC Name |
(E)-4-(1H-imidazol-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-8-4-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBPRADVKXGFI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)but-3-en-2-one | |
CAS RN |
1414846-62-0 | |
| Record name | (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



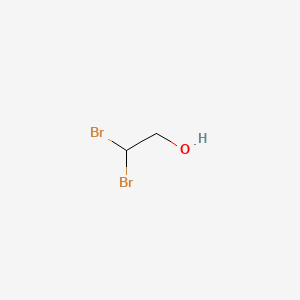
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)


